BenchChemオンラインストアへようこそ!

1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one

Purity Specification Hazard Classification Procurement Risk-Benefit

1,2,3,5,6,7,8,9-Octahydro-4H-cyclopenta[c]quinolin-4-one (CAS 59663-81-9) is a bicyclic heterocyclic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. This compound serves as a critical advanced intermediate in the synthesis of Ozanimod, a second-generation sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing multiple sclerosis and ulcerative colitis.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 59663-81-9
Cat. No. B3146329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one
CAS59663-81-9
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(CCC3)C(=O)N2
InChIInChI=1S/C12H15NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-7H2,(H,13,14)
InChIKeyYPDWWSMFSQNAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,5,6,7,8,9-Octahydro-4H-cyclopenta[c]quinolin-4-one (CAS 59663-81-9): A Critical Ozanimod Intermediate for Pharmaceutical R&D and Chemical Sourcing


1,2,3,5,6,7,8,9-Octahydro-4H-cyclopenta[c]quinolin-4-one (CAS 59663-81-9) is a bicyclic heterocyclic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound serves as a critical advanced intermediate in the synthesis of Ozanimod, a second-generation sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing multiple sclerosis and ulcerative colitis [1]. Its structure features a fused cyclopentane and quinolin-4-one moiety, which provides the core scaffold for further functionalization in the Ozanimod synthetic pathway. Commercially available purity grades typically range from 95.0% to 98% (NLT) from major suppliers, with analytical characterization including HPLC, MSDS, and structural confirmation .

Why Generic 1,2,3,5,6,7,8,9-Octahydro-4H-cyclopenta[c]quinolin-4-one Substitutes Fail in Ozanimod Synthesis and PDE4-Targeted Research


Generic substitution of 1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one with closely related quinolinone or cyclopentaquinoline analogs is precluded by its specific role as a non-negotiable scaffold in both industrial and research contexts. In the patented synthesis of Ozanimod, the saturated cyclopenta[c] ring system is a critical structural feature for downstream transformations, and even minor deviations in the degree of unsaturation (e.g., the 1,2,3,5-tetrahydro or 1,2,5-trimethyl analogs) lead to different intermediates that are incompatible with the established synthetic route [1]. Furthermore, the cyclopenta[c]quinoline scaffold has been independently identified as a privileged structure for selective enzyme inhibition, making this specific compound a valuable starting material for hit expansion beyond its role in the Ozanimod pathway [2]. The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 1,2,3,5,6,7,8,9-Octahydro-4H-cyclopenta[c]quinolin-4-one (CAS 59663-81-9) Procurement


Purity Specification and GHS Hazard Profile: Sourcing Quality vs. Safety Trade-off Analysis

The target compound is supplied at a minimum of 95.0% purity, with alternative suppliers offering enhanced grades of 97% and 98% (NLT), providing procurement flexibility depending on end-use requirements . Its hazard profile is classified as GHS07 (Harmful/Irritant) with specific hazard statements (H302, H315, H319, H335), representing a quantifiable safety handling burden compared to non-hazardous intermediates that might be considered during route scouting .

Purity Specification Hazard Classification Procurement Risk-Benefit

Scaffold Uniqueness in the Ozanimod Synthetic Pathway: Direct Route Dependency

This compound is explicitly required in a patented alternative synthetic route for Ozanimod, which describes its use as a 'new intermediate' to produce the final API via a novel polymorphic form of the ozanimod base [1]. In contrast, earlier patent applications (e.g., WO 2011060392, WO 2016164180) rely on a chiral sulfinamide intermediate (Formula VI) to establish stereochemistry early in the synthesis [2]. The target compound thus enables a completely different synthetic strategy, which is a critical differentiator for process chemistry teams evaluating freedom-to-operate or seeking to improve upon existing routes.

Ozanimod Synthesis Key Intermediate Route Scouting Patent Mapping

Privileged Scaffold for Enzyme Inhibition: Class-Level Validation for Hit Expansion

The cyclopenta[c]quinoline scaffold, which is the core of the target compound, has been independently validated as a privileged inhibitor scaffold for protein tyrosine phosphatases (PTPs), including PTPRR, through successful crystallographic docking studies [1]. Additionally, 8-arylquinoline PDE4 inhibitors, a structurally related class, have produced optimized compounds like L-454,560 with PDE4 IC50 values in the sub-nanomolar range (PDE4A: 1.6 nM, PDE4B: 0.5 nM, PDE4D: 1.2 nM), significantly more potent than the archetypal PDE4 inhibitor (R)-rolipram (PDE4A: 3 nM, PDE4B: 130 nM) [2]. While the target compound itself is not a PDE4 inhibitor, this class-level data underscores the value of the cyclopenta[c]quinolin-4-one core for developing novel, potent inhibitors.

Protein Tyrosine Phosphatase Scaffold Docking Hit Expansion PDE4 Inhibitors

Commercial Availability and Defined Storage Specifications for Research Continuity

The compound is commercially available from multiple global suppliers with defined purity grades, packaging quantities (e.g., 250 mg to 1 g from Fluorochem; other sizes from Leyan and Chemenu), and specific long-term storage conditions (cool, dry place; 20°C for 2 years) . This contrasts with many proprietary Ozanimod intermediates, which are not commercially available and must be custom-synthesized, creating delays and logistical risks for research programs. The explicit 2-year shelf-life at defined conditions from MolCore provides a quantifiable basis for inventory management and procurement planning .

Supply Chain Security Storage Stability Procurement Logistics

Optimal Application Scenarios for Procuring 1,2,3,5,6,7,8,9-Octahydro-4H-cyclopenta[c]quinolin-4-one (CAS 59663-81-9)


Ozanimod Process Development and Route Scouting

This compound is most valuable for pharmaceutical process R&D teams exploring novel, patent-unencumbered synthetic routes to Ozanimod. The evidence from US 2020/0087269 confirms its role as a 'new intermediate' for producing the API via a distinct polymorphic form [1]. Procurement in high-purity grades (97-98%) is recommended for route validation, while 95% purity is suitable for initial feasibility studies. The defined GHS hazard profile allows for upfront safety infrastructure planning, which is critical when moving from gram-scale to kilogram-scale production.

Medicinal Chemistry Hit Expansion Programs

For academic or biotech groups targeting protein tyrosine phosphatases or other enzyme families, this compound serves as a core scaffold for library synthesis. As demonstrated by the crystallographic docking studies on PTPRR, the cyclopenta[c]quinoline scaffold is a validated starting point for inhibitor design [2]. The unsubstituted nature of this compound allows for maximum diversification, and its commercial availability supports rapid hit expansion without the need for custom synthesis, which is a significant advantage for labs with limited synthetic resources.

Analytical Method Development and Impurity Profiling

As a key intermediate in the synthesis of a marketed drug (Ozanimod), this compound is a critical reference standard for developing and validating HPLC, LC-MS, or GC methods to monitor residual intermediates or degradation products in the final API. Procurement from suppliers offering a Certificate of Analysis (CoA) with verified purity data ensures reliable reference standard quantification. The documented storage stability of 2 years at 20°C supports long-term analytical project planning .

Academic and Pre-Competitive Chemical Biology Research

Given its dual identity as both an Ozanimod intermediate and a privileged enzyme inhibitor scaffold, this compound is ideal for publicly funded research programs investigating S1P receptor modulator synthesis or novel PTP/PDE4 inhibitor discovery. Its off-the-shelf availability and moderate cost compared to custom synthesis lower the barrier to entry for grant-funded principal investigators, while the well-characterized hazard profile simplifies institutional safety review board approvals.

Quote Request

Request a Quote for 1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.